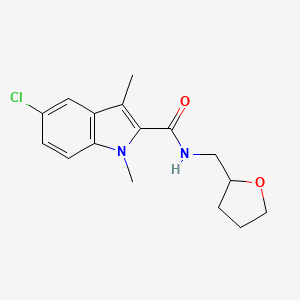

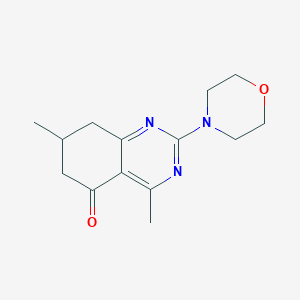

![molecular formula C15H14F3NO3 B4621485 (3aR,7aS)-2-[2-(二氟甲氧基)-4-氟苯基]六氢-1H-异吲哚-1,3(2H)-二酮](/img/structure/B4621485.png)

(3aR,7aS)-2-[2-(二氟甲氧基)-4-氟苯基]六氢-1H-异吲哚-1,3(2H)-二酮

描述

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including compounds similar to the one , often begins with starting materials like 3-sulfolene. Through epoxidation and subsequent opening of the epoxide with nucleophiles, derivatives are obtained. Further modifications can yield amino, triazole, and hydroxyl derivatives, showcasing the versatility of synthetic routes for these compounds (Tan et al., 2016).

Molecular Structure Analysis

Molecular structure analyses have revealed significant differences in the conformations and interatomic distances within isomeric compounds of the hexahydroisoindole-1,3-dione class. Such structural variances play a crucial role in their reactivity and interactions (Li et al., 2005). Detailed NMR spectroscopy has been utilized to confirm the identity and structure of these compounds, further highlighting the importance of precise structural characterization (Dioukhane et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of hexahydro-1H-isoindole-1,3(2H)-dione derivatives is influenced by their molecular structure. The introduction of different substituents can lead to varied reactivity patterns. For instance, the incorporation of fluorine atoms or fluoroalkyl groups can significantly alter the compound's reactivity towards nucleophilic or electrophilic attack, thereby enabling the synthesis of a wide range of derivatives with potential biological activities (Liu et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of these compounds are closely tied to their molecular configuration. Studies on various derivatives have shown that small changes in the molecular structure can lead to significant differences in these properties, affecting their application in material science and pharmaceutical development (Smith & Wermuth, 2012).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are critical for understanding the application potential of these compounds. The presence of functional groups such as difluoromethoxy and fluorophenyl significantly influences these properties, making them candidates for further functionalization and application in synthetic chemistry (Massicot et al., 2011).

科学研究应用

合成和化学性质

开发了一种合成2-[7-氟-4-(3-碘丙-2-炔基)-3-氧代-3,4-二氢-2H-苯并[b][1,4]恶嗪-6-基]-4,5,6,7-四氢-2H-异吲哚-1,3-二酮的新方法,该方法表现出更高的原毒抑制除草剂活性。该方法优化了合成工艺,在特定条件下实现了氟米草烟的 92.2% 转化率和 90.7% 的收率,展示了一种生产类似化合物的经济且商业可行的途径 (Y. Hai, 2007).

微管蛋白聚合抑制

4,7-二氟-2-(2,6-二异丙基苯基)-1H-异吲哚-1,3-二酮 [4,7FPP-33 (14)] 已被确定为具有有效的微管蛋白聚合抑制活性,可与已知的抑制剂如利唑辛和秋水仙碱相媲美。这一发现阐明了氟取代的构效关系,为开发新的化学治疗剂提供了见解 (T. Yanagawa 等人,2006).

结构和理论研究

对四种新型去甲毒草灵衍生物的综合结构和理论研究,包括对它们的超分子相互作用和单晶结构特征的分析,提供了对微小结构差异对结晶固体中的超分子相互作用和分子堆积方式的影响的见解。这项研究有助于设计具有特定结构的新型降冰片烯衍生物 (X. Tan 等人,2020).

NMR 光谱表征

通过 1D 和 2D NMR 光谱表征 2-(4-甲基-2-苯基-4,5-二氢恶唑-4-基甲基)-异吲哚-1,3-二酮证明了该类先前合成化合物的同一性,突出了 NMR 在确认分子结构中的作用 (Khadim Dioukhane 等人,2021).

氟化聚酰亚胺的气体传输特性

由包含苯并[f]异吲哚-1,3-二酮单元的新型二胺单体开发的可加工氟化聚(醚酰亚胺)展示了具有高热稳定性、拉伸强度和特定气体传输特性的材料。这项研究为材料科学的发展做出了贡献,特别是在气体分离技术领域 (S. Sen & Susanta Banerjee, 2012).

属性

IUPAC Name |

(3aS,7aR)-2-[2-(difluoromethoxy)-4-fluorophenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3/c16-8-5-6-11(12(7-8)22-15(17)18)19-13(20)9-3-1-2-4-10(9)14(19)21/h5-7,9-10,15H,1-4H2/t9-,10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVSNIRGHDMLTQ-AOOOYVTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=C(C=C(C=C3)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

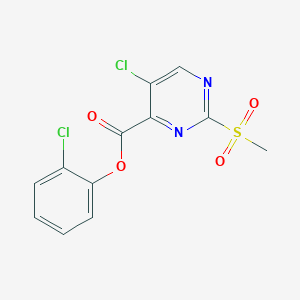

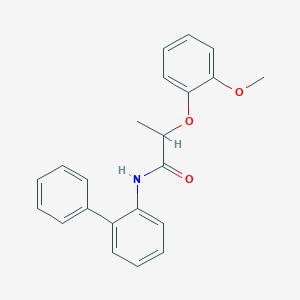

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)

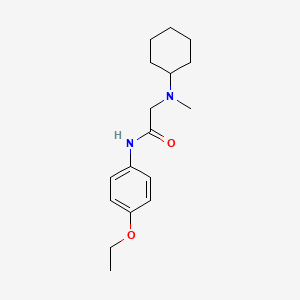

![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)

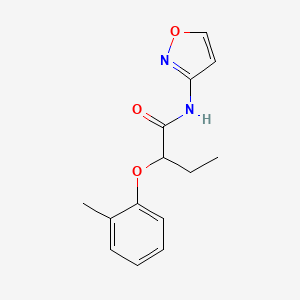

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)

![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)

![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)

![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)

![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)